molecular formula C11H13NO3 B13688823 Methyl 6-Aminochroman-3-carboxylate

Methyl 6-Aminochroman-3-carboxylate

Cat. No.: B13688823
M. Wt: 207.23 g/mol
InChI Key: DCXIJWWQHCTBDI-UHFFFAOYSA-N
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Description

Methyl 6-Aminochroman-3-carboxylate is a chiral small molecule featuring both an amine and an ester functional group on a chroman scaffold, making it a valuable synthetic intermediate for medicinal chemistry and drug discovery research. Compounds based on the chroman structure are of significant interest in pharmaceutical development, as evidenced by patents detailing sulfonamide-substituted chroman derivatives for use as beta-3 adrenoreceptor agonists . The presence of a chiral center adjacent to the amine group is a key structural motif found in a wide variety of biologically active compounds and drugs . The ester group in this molecule may serve as a prodrug moiety, designed to enhance oral bioavailability and be hydrolyzed by human carboxylesterases (such as hCE1 or hCE2) in the liver or intestine to an active carboxylic acid metabolite . As a chiral amine, this compound could be synthesized using advanced catalytic methods like asymmetric hydrogenation, a powerful and sustainable strategy for preparing enantiomerically enriched amines . Researchers can utilize this versatile building block to develop novel therapeutic agents for potential application in areas such as metabolic disorders, cardiovascular diseases, and central nervous system conditions. For Research Use Only. Not for human or diagnostic use.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 6-amino-3,4-dihydro-2H-chromene-3-carboxylate

InChI

InChI=1S/C11H13NO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-3,5,8H,4,6,12H2,1H3

InChI Key

DCXIJWWQHCTBDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(C=CC(=C2)N)OC1

Origin of Product

United States

Preparation Methods

Chroman Ring Formation

A common approach involves the base-catalyzed condensation of 2-hydroxyacetophenone with ethyl acetoacetate, which undergoes cyclization to form the chroman skeleton. This step is crucial for establishing the benzopyran core.

Step Reactants Conditions Outcome
1 2-Hydroxyacetophenone + Ethyl acetoacetate Base (e.g., NaOH), reflux Chroman ring intermediate

Amination at the 6-Position

Selective amination can be achieved by:

Catalytic hydrogenation or the use of protecting groups (e.g., Boc) can facilitate this step to ensure regioselectivity and functional group compatibility.

Esterification to Methyl Ester

The carboxyl group at the 3-position is typically introduced or converted to the methyl ester by:

  • Direct esterification using methanol and acid catalysts.
  • Methylation of carboxylic acid precursors using reagents like thionyl chloride in methanol.

Representative Preparation Example

Based on the synthesis overview from BenchChem and related literature, a typical laboratory synthesis might proceed as follows:

  • Synthesis of Chroman Intermediate: Reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base to form the chroman ring.
  • Amination: Introduction of the amino group at the 6-position via reductive amination or nucleophilic substitution.
  • Esterification: Conversion of the carboxylic acid to methyl ester using methanol and thionyl chloride or similar reagents.

Purification and Characterization

Purity and structural confirmation are essential for research and application:

Technique Purpose Notes
High-Performance Liquid Chromatography (HPLC) Assess chemical purity (>95% recommended) Quantitative purity analysis
Nuclear Magnetic Resonance (¹H/¹³C NMR) Confirm molecular structure and functional groups Detect impurities and confirm substitution pattern
Single-Crystal X-ray Diffraction Determine absolute configuration and molecular geometry Used for definitive structural proof
Mass Spectrometry (ESI-MS) Confirm molecular weight and fragmentation pattern Verify molecular formula

Comparative Table of Key Preparation Steps

Step Methodology Reagents/Conditions Yield & Notes
Chroman ring formation Base-catalyzed cyclization 2-Hydroxyacetophenone + ethyl acetoacetate, NaOH, reflux Moderate to high yield
Amination Reductive amination or nucleophilic substitution Ammonia or amine source, catalytic hydrogenation or reducing agents Requires regioselectivity control
Esterification Acid-catalyzed esterification or methylation Methanol + thionyl chloride or acid catalyst High yield, mild conditions

Alternative Synthetic Routes and Related Compounds

Research on amino acid methyl esters and related heteroaromatic compounds provides insights into alternative synthetic strategies:

  • Amino acid methyl ester hydrochlorides can be prepared by reacting amino acids with methanol and chlorotrimethylsilane at room temperature, yielding high purity esters suitable for further functionalization.
  • Synthesis of heteroaromatic amino acid methyl esters involves selective dehalogenation, esterification, and protective group strategies, which could be adapted for chroman derivatives.

Summary of Research Findings

  • The base-catalyzed cyclization of 2-hydroxyacetophenone with β-ketoesters remains the cornerstone for chroman ring synthesis.
  • Selective amination at the 6-position requires careful choice of reagents and conditions to avoid side reactions.
  • Esterification to form the methyl carboxylate is efficiently achieved with methanol and activating agents like thionyl chloride.
  • Analytical techniques such as HPLC, NMR, and X-ray crystallography are critical for confirming purity and structure.
  • Industrial methods often employ continuous flow reactors and optimized catalysts to scale up production with high yield and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-Aminochroman-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chroman ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives.

Scientific Research Applications

Methyl 6-Aminochroman-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.

    Medicine: Research indicates its potential use in developing treatments for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-Aminochroman-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, hazards, and applications of Methyl 6-Aminochroman-3-carboxylate and related compounds:

Compound Name Molecular Formula Key Substituents Hazards Applications References
This compound (hypothetical) C₁₁H₁₃NO₃ 6-NH₂, 3-COOCH₃ (chroman core) Likely acute toxicity (oral, dermal), irritation (skin/eyes) Pharmaceutical intermediate, bioactive synthesis -
Methyl 6-Methoxy-2-indolecarboxylate C₁₂H₁₁NO₃ 6-OCH₃ (indole core) Limited data; standard ester precautions Organic synthesis, indole-based drug development
Methyl 6-chlorooxoindoline-3-carboxylate C₁₀H₈ClNO₃ 6-Cl, 3-COOCH₃ (oxoindoline core) Not specified; likely corrosive (chloro substituent) Research use in medicinal chemistry
Methyl 6-bromo-2H-chromene-3-carboxylate C₁₁H₉BrO₃ 6-Br (unsaturated chromene core) Brominated compounds may pose environmental risks Synthesis of brominated aromatics, photochemical studies
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ Cyclopentane ring with NH₂ and COOCH₃ H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory) Laboratory chemical, intermediate in peptide synthesis
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate C₁₀H₁₅Cl₂N₂O₂ Pyridine core with methylamino and COOCH₃ High purity, specialized handling required Pharmaceutical development, synthetic chemistry

Research Findings and Trends

  • Pharmaceutical Potential: Amino-substituted chroman derivatives are under exploration for CNS-targeting drugs due to their ability to cross the blood-brain barrier. Pyridine and indole analogs (e.g., and ) are more commonly used in kinase inhibitor development .
  • Synthetic Utility : The methyl ester group in all listed compounds facilitates hydrolysis to carboxylic acids, a key step in prodrug activation .

Q & A

Q. What are the recommended synthetic routes for Methyl 6-Aminochroman-3-carboxylate, and how can purity be validated?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with chroman ring formation followed by carboxylation and amination. Key steps include:

  • Ring formation : Cyclization of substituted phenols with epoxides or diols under acidic conditions.
  • Carboxylation : Introduction of the ester group via nucleophilic substitution or coupling reactions (e.g., using DCC or EDC as coupling agents) .
  • Amination : Selective introduction of the amino group using reductive amination or catalytic hydrogenation.

Q. Purity Validation :

  • Chromatography : HPLC or GC-MS to assess chemical purity (>95% recommended for biological assays).
  • Spectroscopy : 1^1H/13^13C NMR to confirm structural integrity and absence of byproducts.
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL ) for absolute configuration determination.

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks using SHELX and visualize with ORTEP-3 . Refinement protocols should include thermal parameter adjustments for amino and carboxylate groups.
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental crystallographic data be resolved?

Methodological Answer: Contradictions often arise from solvent effects, crystal packing forces, or conformational flexibility. Strategies include:

  • Multi-technique validation : Cross-check with solid-state NMR or IR spectroscopy to assess hydrogen bonding .
  • Dynamic simulations : Molecular dynamics (MD) simulations to model solvent interactions and compare with crystallographic B-factors.
  • Data refinement : Use SHELXL’s TWIN/BASF commands to account for twinning or disorder in crystals.

Q. Example Workflow :

Perform DFT optimization in gas and solvent phases.

Compare with X-ray bond lengths/angles (WinGX for data merging).

Adjust computational models to include implicit solvent (e.g., PCM).

Q. What experimental strategies enhance enantiomeric purity in asymmetric synthesis?

Methodological Answer:

  • Chiral catalysts : Use organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., BINAP-Ru) for stereocontrol.
  • Reaction optimization : Screen solvents (e.g., THF vs. DCM), temperatures, and stoichiometric ratios to minimize racemization.
  • Analytical validation : Chiral HPLC (e.g., Chiralpak® columns) or polarimetry to quantify enantiomeric excess (ee).

Case Study :
For analogous chroman derivatives, EDC-mediated coupling in dichloromethane at -20°C improved ee from 75% to 92% .

Q. How can researchers assess the biological activity of this compound in vitro?

Methodological Answer:

  • Antioxidant assays : DPPH radical scavenging or FRAP assays, with Trolox as a positive control .
  • Anti-inflammatory screening : Measure inhibition of COX-2 or IL-6 (via ELISA) in macrophage models .
  • Cytotoxicity testing : MTT assays on human cell lines (e.g., HEK-293) to establish IC50_{50} values.

Q. Key Controls :

  • Include vehicle (DMSO) and reference compounds (e.g., aspirin for COX-2).
  • Validate target engagement via SPR or microscale thermophoresis (MST).

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (tested to EN 166 standards) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., amines).
  • Spill management : Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) .
  • Waste disposal : Segregate halogenated waste (if chloro intermediates are used) per EPA guidelines .

Data Contradiction and Optimization

Q. How to address low yields in the final amination step?

Methodological Answer:

  • Catalyst screening : Test Pd/C, Raney Ni, or enzymatic catalysts for reductive amination efficiency.
  • Protecting groups : Temporarily block the carboxylate with tert-butyl esters to prevent side reactions.
  • Reaction monitoring : Use in-situ FTIR or LC-MS to identify intermediates and optimize reaction time .

Example :
For Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate, switching from H2_2/Pd to NaBH4_4 increased yields from 45% to 78% .

Q. What analytical methods resolve ambiguities in NMR assignments?

Methodological Answer:

  • 2D NMR : COSY for coupling networks, HSQC for 1^1H-13^13C correlations, and NOESY for spatial proximity.
  • Isotopic labeling : Synthesize 15^15N-labeled analogs to clarify amino group signals.
  • Paramagnetic shifts : Add shift reagents (e.g., Eu(fod)3_3) to distinguish overlapping proton environments .

Q. How to design stable formulations for in vivo studies?

Methodological Answer:

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes.
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Pharmacokinetics : LC-MS/MS to measure plasma half-life and metabolite profiles in rodent models .

Q. What computational tools predict metabolic pathways of this compound?

Methodological Answer:

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify Phase I/II metabolism sites.
  • Docking studies : AutoDock Vina to simulate interactions with CYP450 enzymes (e.g., CYP3A4) .
  • Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes) .

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